2-Methylazetidin-3-ol

Description

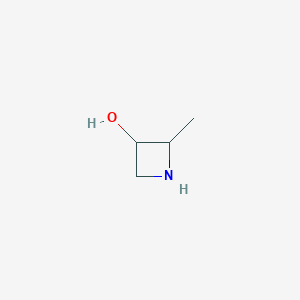

Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJASJJDSEUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of the Azetidinol System

Ring Strain and its Impact on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, a key factor governing their chemical reactivity. researchgate.netnih.gov This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of substituents on adjacent ring atoms. libretexts.org The estimated ring strain energy of the parent azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). researchgate.netrsc.org This intermediate level of strain renders azetidines stable enough for isolation and handling, yet sufficiently reactive to undergo a variety of ring-opening reactions under appropriate conditions. researchgate.netnih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0.6 |

This table provides a comparative overview of the ring strain in common cyclic amines, highlighting the intermediate strain of the azetidine ring system.

Pathways for Ring Opening and Fragmentation Reactions

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions are often the most synthetically useful transformations of azetidines, providing access to a range of functionalized acyclic amines. rsc.org The regioselectivity of ring-opening is a crucial aspect, particularly in unsymmetrically substituted azetidines like 2-methylazetidin-3-ol.

Acid-mediated ring-opening is a common pathway, often involving protonation of the azetidine nitrogen to form a more reactive azetidinium ion. nih.gov This activation facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. In the case of this compound, nucleophilic attack could potentially occur at either the C2 or C4 position. The outcome of such reactions is influenced by both steric and electronic factors, including the nature of the substituents and the attacking nucleophile. nih.gov For instance, in related systems, the regioselectivity of ring-opening has been shown to be dependent on the substitution pattern of the azetidine ring. nih.gov

Fragmentation reactions of protonated azetidinols can also occur, particularly in the gas phase as observed in mass spectrometry. nih.govnih.govresearchgate.net These fragmentation pathways can provide valuable structural information and insights into the intrinsic reactivity of the molecule. The specific fragmentation patterns would depend on the site of protonation and the relative stability of the resulting fragments.

A notable rearrangement of 3-hydroxyazetidines is their conversion to 2-oxazolines, which proceeds via a Ritter-type reaction initiated by an acid. nih.govacs.org This transformation involves the formation of a carbocation intermediate, which then undergoes intramolecular cyclization with the nitrogen atom.

Investigations into Nucleophilic and Electrophilic Transformations of this compound

The this compound molecule possesses two primary sites for nucleophilic and electrophilic attack: the nitrogen atom and the oxygen atom of the hydroxyl group. The reactivity of these sites is influenced by the electronic properties of the azetidine ring and the substituents.

The nitrogen atom in this compound, being a secondary amine, is nucleophilic and can react with a variety of electrophiles. Common transformations include N-alkylation, N-acylation, and N-arylation. The nucleophilicity of the nitrogen can be affected by the steric hindrance imposed by the adjacent methyl group at the C2 position. In N-unsubstituted azetidines, the nitrogen lone pair is available for reaction, but its basicity and nucleophilicity can be modulated by the substituents on the ring.

The hydroxyl group at the C3 position is also a key functional handle. As a nucleophile, the oxygen atom can undergo reactions such as etherification and esterification. The acidity of the hydroxyl proton allows for deprotonation to form an alkoxide, which is a more potent nucleophile. Conversely, the hydroxyl group can be activated by protonation or conversion to a better leaving group to facilitate nucleophilic substitution at the C3 position. For example, the hydroxyl group in N-protected 3-azetidinols can be converted to a mesylate, which can then be displaced by various nucleophiles to introduce a range of functionalities at the C3 position. rsc.org

Electrophilic reactions at the nitrogen are a common strategy for activating the azetidine ring towards nucleophilic attack. Formation of an azetidinium ion by reaction with an electrophile, such as a proton or a Lewis acid, significantly enhances the susceptibility of the ring carbons to nucleophilic ring-opening. nih.gov

Mechanistic Elucidation of Cyclization Pathways

The synthesis of this compound is most commonly achieved through the cyclization of a suitable acyclic precursor. A prevalent method involves the reaction of epichlorohydrin (B41342) with methylamine (B109427). nih.gov This reaction proceeds through a series of steps, beginning with the nucleophilic attack of methylamine on one of the epoxide carbons of epichlorohydrin. This initial ring-opening of the epoxide can occur at either the terminal or the internal carbon.

The subsequent intramolecular cyclization to form the azetidine ring involves the nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom, displacing the chloride ion. This intramolecular cyclization is an example of an SN2 reaction. The regioselectivity of the initial epoxide opening and the subsequent cyclization are critical in determining the final product. The reaction between epichlorohydrin and a primary amine typically leads to the formation of a 1-substituted-3-azetidinol.

Another approach to the azetidine ring system involves the intramolecular aminolysis of epoxy amines, which can be catalyzed by Lewis acids such as lanthanide triflates. nih.gov Computational studies on related systems can provide valuable insights into the transition states and energy barriers of these cyclization reactions, helping to rationalize the observed regioselectivity and stereoselectivity. nih.gov

Stereochemical Outcomes of Key Reactions and Associated Mechanistic Hypotheses

The presence of two stereocenters in this compound (at C2 and C3) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of reactions involving this compound is therefore of significant interest.

In the synthesis of this compound from achiral starting materials like epichlorohydrin and methylamine, a racemic mixture of the cis and trans diastereomers is typically expected, unless a chiral catalyst or auxiliary is employed. The relative stereochemistry of the methyl and hydroxyl groups is determined during the cyclization step.

Reactions involving the opening of the azetidine ring can also have significant stereochemical implications. For instance, nucleophilic ring-opening reactions at C2 or C4 can proceed with either inversion or retention of configuration, depending on the reaction mechanism. An SN2-type attack would lead to inversion of stereochemistry at the attacked carbon. nih.gov However, if the reaction proceeds through a carbocationic intermediate, racemization may occur. nih.gov

The stereochemistry of the starting azetidinol (B8437883) can also direct the stereochemical outcome of subsequent reactions. For example, the introduction of a hydroxyl group on the azetidine ring has been shown to influence the stereoselectivity of ring-opening reactions by directing the approach of the nucleophile. nih.gov The stereochemical control in the synthesis and reactions of substituted azetidines is a critical aspect for their application in the synthesis of enantiomerically pure compounds. nih.gov

Role of 2 Methylazetidin 3 Ol As a Building Block in Complex Molecule Synthesis

Design and Synthesis of Advanced Heterocyclic Scaffolds Utilizing Azetidinols

Azetidin-3-ol (B1332694) derivatives are instrumental in the creation of diverse and complex heterocyclic scaffolds. Their strained four-membered ring can be strategically manipulated to build fused, spirocyclic, and other advanced molecular frameworks. rsc.orguni-mainz.de The inherent functionality of the hydroxyl and amine groups, along with the stereocenters, provides multiple points for diversification.

One key strategy involves the ring-opening of photochemically generated azetidinols. This "build and release" approach uses light energy to form the strained four-membered ring, which can then undergo a strain-releasing ring-opening reaction to generate highly functionalized, non-strained heterocycles like dioxolanes. uni-mainz.de Another powerful method is the palladium(II)-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines that can serve as precursors to more complex systems. rsc.org

Furthermore, azetidin-3-ones, readily synthesized from azetidin-3-ol precursors through oxidation, are valuable intermediates. They can undergo various transformations, such as reactions with Grignard reagents or stabilized phosphonium (B103445) ylides, to introduce further complexity and build densely functionalized azetidine (B1206935) scaffolds. nih.gov These reactions often proceed with high diastereoselectivity, allowing for precise control over the final molecular architecture. nih.gov The synthesis of spirocyclic azetidines, which are of great interest in medicinal chemistry, has also been achieved using methods like the Kulinkovich-type pathway from oxime ethers. rsc.org

Preparation of Conformationally Constrained Analogues for Research Purposes

The rigid structure of the azetidine ring is a highly desirable feature for medicinal chemists seeking to control the conformation of bioactive molecules. By incorporating an azetidine core, such as that from 2-Methylazetidin-3-ol, into a larger molecule, the number of accessible conformations is significantly reduced. This conformational constraint can lead to increased binding affinity and selectivity for a biological target. nih.govmdpi.com

Azetidine derivatives have been successfully employed to create conformationally constrained analogues of neurotransmitters and other biologically active compounds. For instance, they have been used to synthesize analogues of gamma-aminobutyric acid (GABA), where the azetidine ring restricts the flexibility of the molecule, leading to potent inhibitors of GABA-uptake transporters like GAT-1 and GAT-3. nih.gov Similarly, replacing more flexible rings (like pyrrolidine) with a more rigid scaffold in drug candidates can help lock the molecule into its bioactive conformation. mdpi.com This strategy has been explored in the design of muscarinic agents and H3 receptor ligands, where restricting the molecule's shape can enhance selectivity and potency. mdpi.comnih.gov

The table below illustrates examples of how azetidine derivatives have been used to create conformationally constrained analogues with notable biological activity.

| Parent Molecule/Target | Azetidine Analogue | Biological Activity |

| GABA | Azetidin-2-ylacetic acid derivatives | Potent GAT-1 inhibitors nih.gov |

| GABA | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Potent GAT-3 inhibitor nih.gov |

| NNC-05-2045 (Piperidine-based GAT inhibitor) | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | Moderate affinity for GAT-1 and GAT-3 nih.gov |

| Histamine | Imidazolyl bicyclo[3.1.0]hexane derivatives (rigid scaffold) | Selective H3 Receptor Ligands mdpi.com |

Development of Chemical Libraries for Screening and Exploration

The systematic synthesis of collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery. vapourtec.comnih.gov These libraries are subjected to high-throughput screening to identify "hit" compounds with desired biological activity. vapourtec.com Building blocks like this compound are highly valuable in the construction of these libraries due to their unique three-dimensional structure and the ease with which they can be functionalized. chemrxiv.org

The inclusion of azetidine-containing fragments in screening libraries helps to expand the diversity of the chemical space being explored, moving beyond traditional flat, aromatic structures. chemrxiv.org Synthetic strategies such as "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, are often employed to easily and efficiently link azetidine building blocks to other molecular fragments, rapidly generating a large number of diverse compounds. nih.govmdpi.com This approach has been used to create libraries of pyrroloindoline 1,2,3-triazole amides for screening against biofilm-forming bacteria. mdpi.com The goal is to create libraries of novel, patentable compounds that can serve as starting points for drug development programs. vapourtec.com

Integration of this compound into Linker Technologies for Chemical Bioconjugates (e.g., PROTAC, ADC linkers)

In recent years, new therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have gained prominence. These complex molecules rely on linkers to connect their different functional components. medchemexpress.comresearchgate.net Azetidin-3-ol hydrochloride has been identified as a useful component in the synthesis of these linkers. medchemexpress.combioscience.co.uk

Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody attached to a cytotoxic drug via a linker. The linker's properties are crucial for the stability and efficacy of the ADC. Azetidin-3-ol can be incorporated into non-cleavable linkers, providing a stable connection between the antibody and the payload. medchemexpress.combioscience.co.uk

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. researchgate.net They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker's length, rigidity, and composition are critical for the formation of a productive ternary complex and subsequent protein degradation. nih.gov Azetidine-based structures can be used to create more rigid linkers, which reduces the degrees of freedom and can lead to more favorable pharmacological properties. nih.gov The use of azetidin-3-ol as an alkyl chain-based PROTAC linker has been reported. medchemexpress.com

The table below summarizes the application of azetidine derivatives in linker technologies.

| Bioconjugate Type | Linker Component | Function/Advantage |

| ADC | Azetidin-3-ol hydrochloride | Forms part of a non-cleavable linker medchemexpress.combioscience.co.uk |

| PROTAC | Azetidin-3-ol hydrochloride | Used as an alkyl chain-based linker medchemexpress.com |

| PROTAC | Piperidine/Piperazine-based linkers (related azacycles) | Reduces conformational flexibility, potentially improving pharmacological properties nih.gov |

Synthesis of Peptidomimetics and Amino Acid Derivatives with Azetidine Cores

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-natural amino acids or scaffolds, like the azetidine ring, is a common strategy in peptidomimetic design. rsc.org

Azetidine-containing amino acids, such as 3-aminoazetidine-2-carboxylic acid (3-AAz), can be incorporated into peptide chains. researchgate.net This modification can significantly impact the resulting molecule's conformation and stability. For example, introducing an azetidine ring into a cyclic peptide can encourage a specific conformation and improve its stability against proteases. researchgate.net Formyl tripeptides containing 2-azetidinecarboxylic acid have been synthesized and studied to understand how this conformational restriction affects biological activity. nih.gov Azetidine cores can serve as dipeptide surrogates, effectively mimicking the turns and folds of natural peptides, which is a critical aspect of their biological function. nih.govnih.gov

Stereochemical Analysis and Conformational Research of 2 Methylazetidin 3 Ol

Determination of Absolute and Relative Stereochemistry of Azetidinol (B8437883) Isomers

The determination of the absolute and relative stereochemistry of 2-methylazetidin-3-ol isomers is fundamental to its characterization. Absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, designated as R or S, while relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule (cis/trans). libretexts.orgucalgary.cayoutube.com

Several methods are employed to elucidate the stereochemistry of these isomers:

Chemical Correlation: The stereochemistry of an unknown compound can be determined by chemically converting it to a compound of known absolute configuration without affecting the stereocenter . ucalgary.ca

Chiroptical Spectroscopy: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) can provide information about the absolute configuration by measuring the differential interaction of the molecule with circularly polarized light.

NMR Spectroscopy: Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, can establish the relative stereochemistry by identifying protons that are close in space. researchgate.net

X-ray Crystallography: This is the most definitive method for determining both the absolute and relative stereochemistry of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of all atoms. nih.govnih.gov

The stereoisomers of this compound can be classified as follows:

| Stereoisomer | Relationship | Description |

| (2R,3R) and (2S,3S) | Enantiomers | Non-superimposable mirror images. |

| (2R,3S) and (2S,3R) | Enantiomers | Non-superimposable mirror images. |

| (2R,3R) and (2R,3S) | Diastereomers | Stereoisomers that are not mirror images. |

| (2R,3R) and (2S,3R) | Diastereomers | Stereoisomers that are not mirror images. |

| (2S,3S) and (2R,3S) | Diastereomers | Stereoisomers that are not mirror images. |

| (2S,3S) and (2S,3R) | Diastereomers | Stereoisomers that are not mirror images. |

Conformational Analysis of the Four-Membered Azetidine (B1206935) Ring System

The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring. researchgate.net In the case of this compound, the interplay of steric and electronic interactions between the methyl and hydroxyl groups, as well as the lone pair on the nitrogen atom, dictates the conformational landscape.

The puckering of the azetidine ring can be described by a puckering angle and an azimuthal angle. The substituents can occupy either axial or equatorial positions, analogous to cyclohexane (B81311) conformations, although the energetic differences are generally smaller in four-membered rings. princeton.edu The conformational preferences of the azetidine ring can be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. Computational studies, such as ab initio and density functional theory (DFT) calculations, are often employed to model the potential energy surface and identify the most stable conformations. nih.gov

Spectroscopic Techniques (e.g., NMR, ROESY, NOESY) in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of this compound. nih.gov One-dimensional NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, but two-dimensional (2D) NMR experiments are particularly powerful for elucidating stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are based on the Nuclear Overhauser Effect (NOE), which arises from the through-space dipolar coupling between nuclei. columbia.edulibretexts.orgresearchgate.net A cross-peak in a NOESY or ROESY spectrum indicates that two protons are in close spatial proximity (typically within 5 Å). columbia.edu For this compound, NOESY/ROESY experiments can distinguish between cis and trans isomers. For instance, in a cis isomer, a strong NOE would be expected between the proton at C2 and the proton at C3, whereas this interaction would be weak or absent in the trans isomer. libretexts.orgmdpi.com

The following table summarizes the expected key NOE correlations for the cis and trans isomers of this compound:

| Isomer | Expected Key NOE Correlation |

| cis-2-Methylazetidin-3-ol | Strong NOE between the proton at C2 and the proton at C3. |

| trans-2-Methylazetidin-3-ol | Weak or no NOE between the proton at C2 and the proton at C3. |

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, helping to establish the connectivity within the molecule. longdom.org

By combining information from these various NMR experiments, a comprehensive picture of the relative stereochemistry and preferred conformation of the this compound isomers can be constructed.

X-ray Crystallography for Structural and Stereochemical Elucidation

X-ray crystallography provides the most unambiguous and precise determination of the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com For this compound, obtaining a suitable single crystal is a prerequisite for this technique. The diffraction pattern generated when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of all atoms can be determined with high accuracy. nih.govgrafiati.com

The key information obtained from an X-ray crystal structure of this compound includes:

Unambiguous determination of both relative and absolute stereochemistry. nih.gov

Precise bond lengths and bond angles within the azetidine ring and its substituents.

The puckering parameters of the four-membered ring in the solid state.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This detailed structural information is invaluable for understanding the intrinsic properties of the molecule and for validating the results obtained from spectroscopic and computational methods.

Chiral Chromatography and Purity Assessment Methods (e.g., SFC)

Chiral chromatography is a powerful technique for the separation of enantiomers and the assessment of enantiomeric purity. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective method for chiral separations due to its high efficiency and speed. europeanpharmaceuticalreview.comchromatographyonline.comnih.gov

For the analysis of this compound, a chiral stationary phase (CSP) is used in the chromatography column. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation.

Key aspects of using chiral chromatography for this compound include:

Enantiomeric Purity Determination: The area under each peak in the chromatogram is proportional to the amount of each enantiomer present, allowing for the calculation of the enantiomeric excess (ee).

Method Development: A screening approach is often used to find the optimal combination of chiral stationary phase, mobile phase, and other chromatographic conditions for a successful separation. nih.gov

Preparative Separation: Chiral chromatography can be scaled up to preparative scale to isolate pure enantiomers from a racemic mixture for further study.

The choice of the chiral stationary phase is critical and often involves screening various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). europeanpharmaceuticalreview.com

Computational and Theoretical Studies on 2 Methylazetidin 3 Ol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the intricate pathways of chemical reactions. mdpi.com For 2-methylazetidin-3-ol, these methods could be employed to investigate various potential transformations, such as ring-opening reactions, nucleophilic substitutions at the hydroxyl group, or reactions involving the azetidine (B1206935) nitrogen.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathways. For instance, the mechanism of N-alkylation or N-acylation of this compound could be elucidated by modeling the approach of an electrophile and calculating the energy barriers for the formation of the corresponding transition states.

Table 1: Hypothetical Application of Quantum Chemical Calculations to a Reaction of this compound

| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Finding |

| N-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | A relatively low activation energy, suggesting the reaction is kinetically favorable. |

| Ring-Opening via Acid Catalysis | DFT with solvent model | Reaction Energy (kcal/mol) | An endothermic process, indicating the ring is relatively stable under acidic conditions. |

| O-Acylation with Acetyl Chloride | Ab initio (MP2) | Transition State Geometry | Identification of a tetrahedral intermediate and the associated transition state. |

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of this compound is not static; the four-membered ring can undergo a puckering motion, and the substituents can adopt various orientations. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of this molecule.

These methods can identify the most stable conformers (isomers resulting from rotation around single bonds and ring puckering) and the energy barriers between them. The relative populations of different conformers can be predicted, which is critical as the reactivity of a molecule can be highly dependent on its conformation. For this compound, key conformational features would include the cis and trans relationship between the methyl and hydroxyl groups and the degree of ring puckering.

Prediction of Reactivity and Selectivity in Azetidinol (B8437883) Synthesis

Computational chemistry plays a vital role in predicting the outcome of chemical reactions, including their reactivity and selectivity. For the synthesis of this compound, computational models could be used to predict the regioselectivity and stereoselectivity of various synthetic routes.

For example, in a cycloaddition reaction to form the azetidine ring, computational analysis of the transition states for the formation of different isomers can predict which product will be favored. Factors such as steric hindrance and electronic interactions, which govern selectivity, can be quantified through these calculations. This predictive capability can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions.

Energy Landscape and Ring Strain Investigations

The azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a key determinant of its reactivity. Computational methods can be used to quantify this ring strain energy.

By constructing a detailed energy landscape, which maps the potential energy of the molecule as a function of its geometry, researchers can identify local minima (stable conformers) and saddle points (transition states). The height of the energy barriers on this landscape provides insight into the kinetic stability of the molecule and the feasibility of different chemical transformations. For this compound, understanding the energy landscape would be crucial for predicting its thermal stability and its propensity to undergo strain-releasing reactions.

Table 2: Estimated Ring Strain Energy of Azetidine Derivatives

| Compound | Computational Method | Estimated Ring Strain (kcal/mol) |

| Azetidine | G3(MP2)//B3LYP | 25.5 |

| Hypothetical 2-Methylazetidine | G3(MP2)//B3LYP | ~26-27 |

| Hypothetical Azetidin-3-ol (B1332694) | G3(MP2)//B3LYP | ~25-26 |

| Hypothetical this compound | G3(MP2)//B3LYP | ~26-28 |

Note: The values for substituted azetidines are hypothetical estimates based on the known value for the parent azetidine and general trends in substituent effects. Specific computational studies are required for accurate values.

Future Directions and Emerging Research Horizons in 2 Methylazetidin 3 Ol Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of highly strained four-membered rings like azetidines presents a considerable challenge in organic chemistry. Future research is geared towards the development of more efficient and scalable synthetic routes to 2-Methylazetidin-3-ol and its derivatives. One promising avenue is the advancement of gold-catalyzed reactions, which have shown potential in the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. This methodology avoids the use of toxic and potentially explosive diazo compounds, offering a safer and more flexible approach.

Another area of focus is the utilization of readily available starting materials to construct the azetidine (B1206935) core. For instance, methods starting from N-Boc-3-azetidinone allow for the introduction of various substituents. The development of one-pot reactions, such as a Suzuki cross-coupling or a catalyst-free arylation, could enable the facile introduction of diverse substituents onto the azetidine skeleton, which could be adapted for the synthesis of derivatives of this compound. Furthermore, the exploitation of ring strain in azetidines for the synthesis of other valuable organic compounds is an ongoing area of investigation.

Artificial synthetic pathways utilizing multi-enzyme catalysis are also emerging as an environmentally friendly approach. While not yet applied specifically to this compound, these biocatalytic methods could offer novel, green alternatives to traditional synthetic methods.

Exploration of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the secondary amine, the hydroxyl group, and the C-H bonds of the azetidine ring—makes the exploration of chemo- and regioselective transformations a critical research frontier. Future studies will likely focus on developing methodologies that allow for the selective functionalization of one specific site without affecting the others.

The direction of nucleophilic attack can be influenced by the nature of substituents and reaction conditions such as temperature and the presence of acids. This principle can be applied to this compound to control the outcome of its reactions. For example, by carefully selecting reagents and conditions, it may be possible to selectively alkylate the nitrogen atom or esterify the hydroxyl group.

Tandem reactions, where multiple bond-forming events occur in a single operation, are also a promising area. A modular approach to prepare complex molecules through sequential heteroannulation strategies has been demonstrated for carbazole synthesis, and similar chemo- and regioselective tandem strategies could be developed for elaborating the this compound scaffold.

Expanding the Scope of Azetidinol-Containing Scaffolds in Advanced Organic Synthesis

The inherent strain of the azetidine ring and the presence of versatile functional groups in this compound make it a valuable building block for advanced organic synthesis. Azetidine-containing scaffolds are of interest in drug discovery due to their potential pharmacological relevance.

Future research will likely focus on incorporating the this compound motif into more complex molecular architectures to create novel bioactive molecules. The development of methods to synthesize 3,4-disubstituted azetines from N-Boc-3-azetidinone opens up possibilities for creating a wide range of structurally diverse compounds. These azetines can be further transformed into stereodefined 2,3-disubstituted azetidines and β-amino alcohols, which are important in organic and bioorganic chemistry.

The use of azetidinol-containing scaffolds in the synthesis of photoswitchable molecules, such as azobenzenes, is another emerging application. The structural stability of the azetidine ring under UV irradiation makes it a suitable core for such applications.

Innovations in Asymmetric Catalysis for Azetidinol (B8437883) Production

The production of enantiomerically pure this compound is crucial for its application in medicinal chemistry and as a chiral building block. Innovations in asymmetric catalysis are therefore a key research focus. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids, for instance, have been successfully used in asymmetric cycloadditions to produce chiral chroman derivatives with high enantioselectivity. Similar catalytic systems could be developed for the asymmetric synthesis of this compound.

Enzymatic catalysis offers another promising approach for the asymmetric synthesis of chiral molecules. Enzymes can exhibit high selectivity and operate under mild reaction conditions, making them attractive for green chemistry applications. The use of enzymes in a modular way, combining different enzymatic steps, can allow for the synthesis of all possible stereoisomers of a target molecule. This approach could be adapted for the stereoselective production of the different isomers of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylazetidin-3-ol and its stereoisomers?

- Methodology :

- Palladium-catalyzed cross-coupling : A common approach involves Buchwald-Hartwig amination using palladium catalysts (e.g., BINAP Pd G3) with cesium carbonate as a base in dioxane at 90°C for 3 hours. This method is effective for introducing substituents to the azetidine ring (e.g., attaching naphthyridine derivatives) .

- Stereoselective synthesis : Enantioselective routes rely on chiral starting materials or catalysts. For example, (2R,3R)- and (2R,3S)-isomers are synthesized via resolution of racemic mixtures or asymmetric hydrogenation .

- Key Considerations :

- Purity control via column chromatography or recrystallization.

- Reaction optimization for yield and stereochemical fidelity.

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopic Methods :

- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for azetidine ring protons) .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl and methyl stretches at ~3300 cm and ~2850 cm, respectively) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

- Chromatography :

- HPLC or GC-MS for purity assessment, especially to detect stereoisomeric impurities .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., (2R,3R) vs. (2R,3S)) impact the reactivity of this compound in drug synthesis?

- Experimental Design :

- Compare reaction kinetics and product distributions of enantiomers in nucleophilic substitutions or cross-couplings. For example, (2R,3S)-isomers show higher reactivity in Pd-catalyzed couplings due to favorable steric and electronic effects .

- Use chiral auxiliaries or catalysts to probe stereochemical outcomes in ring-opening reactions.

- Case Study :

- In the synthesis of BLU-945, the (2R,3S)-isomer was critical for binding selectivity to kinase targets, highlighting the role of stereochemistry in pharmacological activity .

Q. What strategies address conflicting spectroscopic data when synthesizing this compound derivatives?

- Data Contradiction Analysis :

-

Impurity Identification : Use 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or by-products .

-

Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by conformational flexibility in the azetidine ring .

-

Cross-Validation : Compare data with computational models (e.g., DFT-calculated C NMR shifts) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

- Best Practices :

-

Document reaction conditions rigorously (e.g., solvent, temperature) to trace anomalies.

Q. How is this compound utilized in designing kinase inhibitors or other therapeutic agents?

- Mechanistic Insights :

- The azetidine ring’s rigidity and small size enhance binding affinity to ATP pockets in kinases. For example, BLU-945 derivatives leverage the (2R,3S)-configuration for wild-type EGFR sparing .

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., naphthyridine, fluorinated groups) to optimize pharmacokinetic properties .

- Biological Assays : Test inhibition potency using enzymatic assays (e.g., IC determinations) and cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.